Argatroban - 141396-28-3

Argatroban

Catalog Number: EVT-253284
CAS Number: 141396-28-3
Molecular Formula: C23H38N6O6S
Molecular Weight: 526.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Argatroban is a synthetic direct thrombin inhibitor. [, ] It is classified as a peptidomimetic, meaning it mimics the structure and function of a peptide. [] In scientific research, Argatroban serves as a valuable tool to investigate coagulation pathways, study thrombin activity, and explore potential therapeutic targets beyond its established anticoagulant properties.

Future Directions
  • Optimizing Dosing in Critical Illness: Further research is necessary to develop more precise dosing recommendations for Argatroban in critically ill patients with multiple organ dysfunction, especially those undergoing extracorporeal membrane oxygenation (ECMO). [] This could potentially improve patient outcomes and minimize bleeding risks.

  • Exploring Argatroban's Role in Cancer Therapy: The potential antineoplastic effects of Argatroban require in-depth investigation. [] Future research should focus on elucidating the underlying mechanisms of these effects and evaluating Argatroban's efficacy in preclinical and clinical cancer models.

Heparin

Compound Description: Heparin is a widely used anticoagulant that acts as an indirect thrombin inhibitor. It binds to antithrombin III, accelerating its inactivation of thrombin and other clotting factors [, , , , , ].

Relevance: Heparin is often the initial anticoagulant used in patients who later develop heparin-induced thrombocytopenia (HIT) [, , , , ]. Argatroban, a direct thrombin inhibitor, serves as an alternative anticoagulant for these patients, as it does not cross-react with HIT antibodies [, , , ]. Several studies investigate argatroban's efficacy and safety compared to heparin in various clinical contexts [, , , , ].

Warfarin

Compound Description: Warfarin is a vitamin K antagonist that inhibits the synthesis of clotting factors II, VII, IX, and X in the liver [, , , , , , ]. It is an oral anticoagulant often used for long-term management of thromboembolic disorders.

Relevance: Patients with HIT often transition from short-term anticoagulation with argatroban to long-term therapy with warfarin [, , , , , , ]. This transition requires careful monitoring due to the potential for argatroban to prolong the international normalized ratio (INR), a measure of warfarin's anticoagulant effect [, , , , , ].

Lepirudin

Compound Description: Lepirudin is a recombinant direct thrombin inhibitor derived from leech saliva [, , , , , , ]. Like argatroban, it is used as an alternative anticoagulant in patients with HIT.

Danaparoid

Compound Description: Danaparoid is a low molecular weight heparinoid with anti-factor Xa and anti-thrombin activity [, , , , ].

Fondaparinux

Compound Description: Fondaparinux is a synthetic pentasaccharide that selectively inhibits factor Xa [, ]. It is a parenteral anticoagulant used for various thromboembolic conditions.

Relevance: Like argatroban, fondaparinux offers an alternative anticoagulation strategy for patients with HIT who cannot tolerate heparin [, ].

Bivalirudin

Compound Description: Bivalirudin is a synthetic direct thrombin inhibitor with a short half-life []. It is primarily used for anticoagulation during percutaneous coronary interventions.

Relevance: One study explores the off-label use of bivalirudin as an alternative to argatroban and lepirudin for managing HIT, highlighting its potentially faster time to therapeutic anticoagulation and a lower bleeding risk [].

Edaravone

Compound Description: Edaravone is a free radical scavenger with neuroprotective properties []. It is used to treat amyotrophic lateral sclerosis and acute ischemic stroke.

Relevance: One study investigates the combined effect of edaravone and argatroban in a rat model of intracerebral hemorrhage, demonstrating a potential synergistic benefit in reducing secondary brain injury [].

References: The numbers in square brackets correspond to the paper numbers in the original list you provided. For example, [] refers to the first paper in the list, and so on.

Classification

Argatroban monohydrate falls under the category of anticoagulants and is classified as a direct thrombin inhibitor. It is primarily indicated for the treatment and prevention of thrombosis in patients with heparin-induced thrombocytopenia and is also used during percutaneous coronary interventions .

Synthesis Analysis

The synthesis of argatroban monohydrate involves several critical steps:

  1. Starting Material: The process begins with the compound (2R,4R)-1-[N G-nitro-N 2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid.
  2. Catalyzed Hydrogenation: This compound undergoes hydrogenation and hydrogenolysis using palladium on carbon as a catalyst in a methanol-acetic acid solvent mixture. The reaction conditions typically involve a pressure range of 6 to 12 bar and temperatures between 50°C to 100°C for a duration of 6 to 18 hours .
  3. Purification: After obtaining crude argatroban, it is purified through crystallization techniques. The purification involves dissolving the residue in an organic solvent and using crystallization solvents like isopropanol or normal-propanol to isolate purified argatroban.
  4. Formation of Monohydrate: Finally, purified argatroban is re-crystallized from a methanol-water mixture at controlled temperatures (15°C to 25°C) to yield argatroban monohydrate .
Molecular Structure Analysis

Argatroban monohydrate has a complex molecular structure characterized by four asymmetric carbons, resulting in two stereoisomers present in approximately a 65:35 ratio (R:S). The structural formula can be represented as follows:

  • Chemical Formula: C23H38N6O6S
  • Molecular Weight: 526.66 g/mol
  • InChI Key: AIEZTKLTLCMZIA-CZSXTPSTSA-N

The molecule features a piperidine ring and a quinoline sulfonamide moiety, contributing to its biological activity as a thrombin inhibitor. The presence of hydroxyl groups and other functional groups enhances its solubility and interaction with biological targets .

Chemical Reactions Analysis

Argatroban participates in several chemical reactions, primarily involving its interaction with thrombin:

  1. Thrombin Inhibition: Argatroban binds directly to thrombin, inhibiting its enzymatic activity, which is crucial for the conversion of fibrinogen to fibrin in the coagulation cascade.
  2. Metabolism: In the liver, argatroban undergoes hydroxylation and aromatization mediated by cytochrome P450 enzymes (CYP3A4/5), leading to various metabolites that exhibit reduced anticoagulant activity compared to the parent compound .
  3. Pharmacokinetics: Argatroban's pharmacokinetic properties include distribution mainly in extracellular fluid, with an apparent steady-state volume of distribution around 174 mL/kg and approximately 54% protein binding .
Mechanism of Action

Argatroban acts as a selective inhibitor of thrombin by binding to both free and clot-associated forms. This mechanism prevents thrombin from converting fibrinogen into fibrin, thus inhibiting clot formation. The drug does not interact with heparin-induced antibodies, making it suitable for patients with heparin-induced thrombocytopenia .

Key Mechanistic Insights

  • Binding Affinity: Argatroban exhibits high affinity for the active site of thrombin.
  • Dose-dependent Effects: Its anticoagulant effects are dose-dependent, necessitating careful monitoring during administration.
Physical and Chemical Properties Analysis

Argatroban monohydrate possesses several notable physical and chemical properties:

  • Appearance: White to pale yellow crystalline powder.
  • Solubility: Freely soluble in glacial acetic acid; slightly soluble in ethanol; insoluble in acetone and ether.
  • pH Stability: Solutions prepared for intravenous use maintain pH stability between 3.2 to 7.5.
  • Stability: Physically stable for up to 96 hours when protected from light at controlled room temperature .
Applications

Argatroban monohydrate is utilized primarily in clinical settings for:

  1. Treatment of Heparin-Induced Thrombocytopenia: It serves as an alternative anticoagulant when heparin cannot be used due to adverse reactions.
  2. Percutaneous Coronary Intervention: Argatroban is administered during cardiac procedures to prevent thrombus formation.
  3. Research Applications: Its mechanism of action provides insights into thrombin biology and potential therapeutic targets for other anticoagulant drugs .

Properties

CAS Number

141396-28-3

Product Name

Argatroban monohydrate

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate

Molecular Formula

C23H38N6O6S

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1

InChI Key

AIEZTKLTLCMZIA-VJCHTHLQSA-N

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O

Solubility

In water, 51.35 mg/L at 25 °C (est)

Synonyms

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.